molecular formula C15H11N5 B12640204 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile CAS No. 919785-67-4

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Cat. No.: B12640204
CAS No.: 919785-67-4
M. Wt: 261.28 g/mol
InChI Key: MSBWAGKRHAJVQV-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with a hydrazine derivative in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of indole and pyridazine moieties makes it a versatile compound for various applications .

Biological Activity

The compound 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile (C15H11N5) is a member of the dihydropyridazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound features an indole moiety attached to a dihydropyridazine core. This unique configuration is believed to contribute to its biological properties.

Molecular Formula

  • Molecular Formula : C15H11N5
  • Molecular Weight : 265.28 g/mol

Structural Characteristics

The compound's structural features include:

  • A dihydropyridazine ring system
  • An indole substituent which may enhance its interaction with biological targets

Anticancer Activity

Research indicates that derivatives of dihydropyridazines exhibit significant anticancer properties. For instance, compounds similar to 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: HCT116 Colon Cancer Cells

A study by Ahn et al. (2018) reported that certain dihydropyridine derivatives showed promising anticancer activity against HCT116 human colon cancer cell lines. Although specific data for the compound is limited, the structural similarities suggest potential efficacy in similar applications .

Antimicrobial Activity

Dihydropyridazine derivatives have also been evaluated for antimicrobial properties. The compound's ability to inhibit bacterial growth can be attributed to its interaction with microbial enzymes or cellular structures.

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compound Not yet testedPending further studies

Neuroprotective Properties

Recent investigations into neuroprotective activities suggest that indole-based compounds can modulate neuroinflammation and may hold promise in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings

A study focused on indole derivatives indicated their potential as multi-target directed ligands (MTDLs) for neuroprotection. The mechanisms proposed include antioxidant activity and modulation of inflammatory pathways .

Interaction with Biological Targets

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer proliferation and microbial metabolism.
  • Receptor Modulation : The indole moiety may facilitate interactions with neurotransmitter receptors or other signaling pathways relevant to neuroprotection.

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting the pharmacokinetics and dynamics of the compound. Preliminary studies suggest that cytochrome P450 enzymes play a significant role in the metabolism of similar compounds, which could influence their therapeutic efficacy and safety profiles .

Properties

CAS No.

919785-67-4

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile

InChI

InChI=1S/C15H11N5/c1-10-14(12-4-2-3-5-13(12)20-10)15(8-17)9-19-18-7-11(15)6-16/h2-5,7,9,18,20H,1H3

InChI Key

MSBWAGKRHAJVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3(C=NNC=C3C#N)C#N

Origin of Product

United States

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